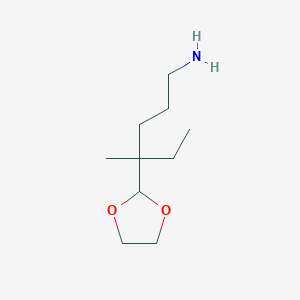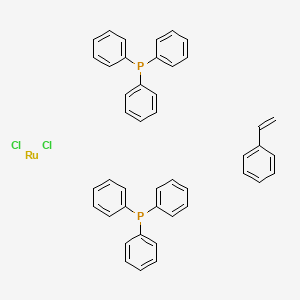
Benzylidene-bis(triphenylphosphine)ruthenium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylidene-bis(triphenylphosphine)ruthenium dichloride, also known as Grubbs catalyst, is a compound used as a catalyst .
Physical And Chemical Properties Analysis
The physical and chemical properties of Benzylidene-bis(triphenylphosphine)ruthenium dichloride include a molecular formula of C43H73Cl2P2Ru, a molar mass of 823.96, a melting point of 153°C (dec.)(lit.), a boiling point of 383.4°C at 760 mmHg, and a vapor pressure of 9.7E-06mmHg at 25°C .Aplicaciones Científicas De Investigación
Metathesis Reactions
- Application in Methyl Soyate Metathesis : The catalyst, which is similar to Benzylidene-bis(triphenylphosphine)ruthenium dichloride, was tested for the metathesis of methyl soyate. However, the specific catalyst showed no reactivity under the tested conditions (Holser, Doll, & Erhan, 2006).
Polymerization and Materials Science
- Synthesis of Cross-Conjugated Polymers : A related ruthenium catalyst was used in the copolymerization of acetophenone and 1,4-bis((trimethylsilyl)ethynyl)benzene, which led to the production of linear copolymers (Londergan et al., 1998).
- Ring-Closing Metathesis and Polymerization : Another related ruthenium carbene complex was used in ring-closing metathesis for the transformation of 1,7-octadiene (Wasilke et al., 2005).
Chemical Synthesis
- Cyclodimerization Reactions : Dihydridocarbonyltris(triphenylphosphine)ruthenium, a compound related to the one , catalyzes cyclodimerization reactions yielding products with fluorescence properties (Lu et al., 2002).
- Hydroselenation and Double-Bond Isomerization : A similar palladium complex catalyzed regioselective addition and subsequent isomerization in alkenyl selenides (Ozaki et al., 2011).
Safety And Hazards
Propiedades
Número CAS |
172222-30-9 |
|---|---|
Nombre del producto |
Benzylidene-bis(triphenylphosphine)ruthenium dichloride |
Fórmula molecular |
C44H38Cl2P2Ru |
Peso molecular |
800.7 g/mol |
Nombre IUPAC |
dichlororuthenium;styrene;triphenylphosphane |
InChI |
InChI=1S/2C18H15P.C8H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-8-6-4-3-5-7-8;;;/h2*1-15H;2-7H,1H2;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
QEKVQYCTJHJBOF-UHFFFAOYSA-L |
SMILES |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
SMILES canónico |
C=CC1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Methylphenyl)oxan-4-yl]methanamine hydrochloride](/img/structure/B1465221.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
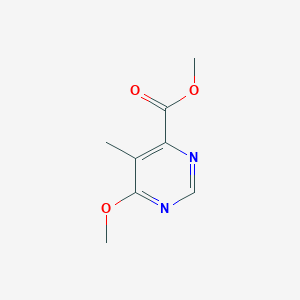
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
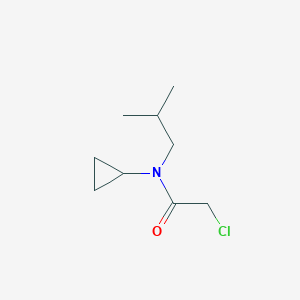
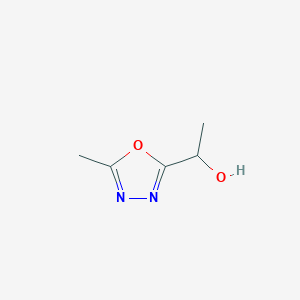
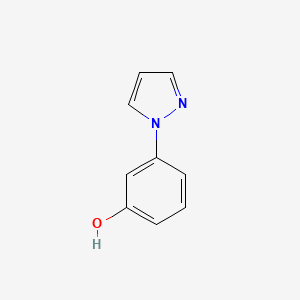
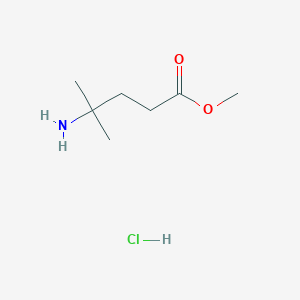
![methyl 1-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B1465234.png)
![Methyl 4-[4-(aminomethyl)phenoxy]butanoate hydrochloride](/img/structure/B1465236.png)
![1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride](/img/structure/B1465237.png)
![[3-Methoxy-4-(pyridin-3-ylmethoxy)phenyl]methanamine dihydrochloride](/img/structure/B1465239.png)
